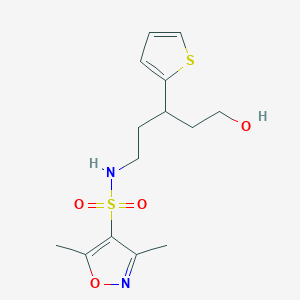

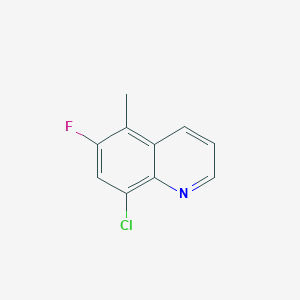

![molecular formula C16H18N4O B2532395 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile CAS No. 1326860-41-6](/img/structure/B2532395.png)

3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole moiety is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This moiety is often found in various pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile”, often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . The effectiveness of this two-stage strategy has been demonstrated by the late-stage functionalization of five carboxylic acid-containing APIs .

Molecular Structure Analysis

The molecular structure of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, their spatial arrangement, and their connectivity .

Chemical Reactions Analysis

The chemical reactions involving “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be analyzed based on its reactivity. As a 1,2,4-oxadiazole derivative, this compound can undergo various chemical reactions, including C-H functionalization . The reactivity of this compound can also be influenced by the presence of the piperidine and benzonitrile moieties.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” can be inferred from its molecular structure. For instance, the presence of the 1,2,4-oxadiazole, piperidine, and benzonitrile moieties can influence its polarity, solubility, and stability .

Wissenschaftliche Forschungsanwendungen

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives have shown promise as potential chemical pesticides. In particular, novel derivatives synthesized from this compound demonstrated moderate nematocidal activity against Meloidogyne incognita (a plant-parasitic nematode) and anti-fungal activity against Rhizoctonia solani. Notably, certain derivatives exhibited strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), surpassing existing pesticides. These findings suggest that 1,2,4-oxadiazole derivatives could serve as alternative templates for novel antibacterial agents in agriculture .

Medicinal Chemistry

The 1,2,4-oxadiazole heterocycle serves as a bioisostere of amide, offering improved hydrolytic and metabolic stability. Researchers have explored its potential in drug discovery. For instance, some derivatives containing a trifluoromethyl pyridine moiety exhibited excellent antibacterial activity against Xoo and Xoc. Additionally, these compounds could serve as templates for novel antibacterial agents .

Anti-HIV and Antiviral Activities

Heterocycles based on the 1,2,3-triazole moiety (related to 1,2,4-oxadiazoles) have been utilized in developing medicinal scaffolds with anti-HIV and antiviral properties. While specific studies on our compound are scarce, this broader class of heterocycles highlights their potential in antiviral drug development .

Sigma Receptor Binding

Certain synthesized 1,2,4-oxadiazole derivatives were evaluated for their affinity and selectivity to sigma receptors (σ~1~ and σ2). One compound exhibited high affinity and selectivity to the σ1 receptor. Sigma receptors play a role in various physiological processes, including neuroprotection and modulation of neurotransmitter release .

Materials Science

The 1,2,4-oxadiazole scaffold has also found applications in materials science. Researchers have explored its use in creating functional materials, such as polymers, liquid crystals, and organic semiconductors. These materials have potential in electronic devices, sensors, and optoelectronics .

Zukünftige Richtungen

The future directions for the study of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” and related compounds could involve further exploration of their synthesis, characterization, and biological activities . There is also potential for the development of new chemical entities based on the 1,2,4-oxadiazole scaffold for various therapeutic applications .

Eigenschaften

IUPAC Name |

3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-18-16(19-21-12)15-7-2-3-8-20(15)11-14-6-4-5-13(9-14)10-17/h4-6,9,15H,2-3,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLPAAIDRMLAHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCCN2CC3=CC(=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

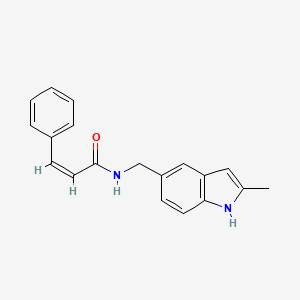

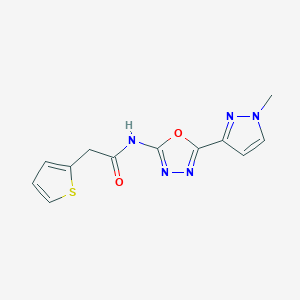

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)

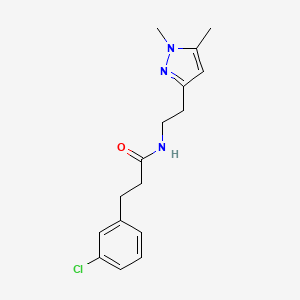

![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)

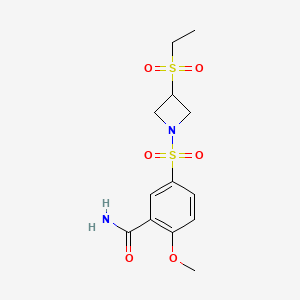

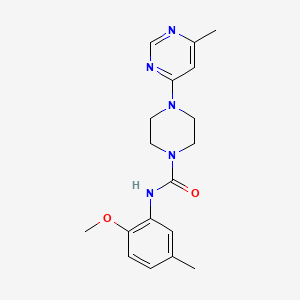

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)

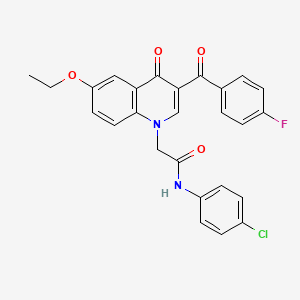

![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)